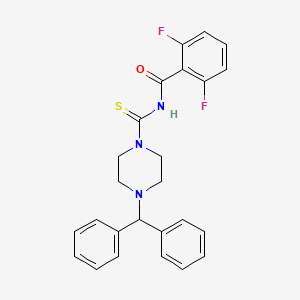

4-(4-Methoxybenzyl)-3,5-thiomorpholinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

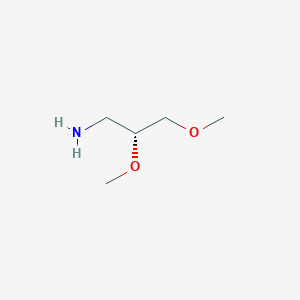

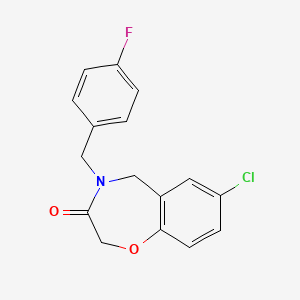

4-(4-Methoxybenzyl)-3,5-thiomorpholinedione is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Intermediates

4-(4-Methoxybenzyl)-3,5-thiomorpholinedione and related compounds are significant in the field of asymmetric synthesis. For example, a study focused on the asymmetric synthesis of a key dextromethorphan intermediate using a newly discovered cyclohexylamine oxidase. This research highlights the compound's role in the industrial production of dextromethorphan, an over-the-counter antitussive medication (Wu et al., 2020).

Oligoribonucleotide Synthesis

The 4-methoxybenzyl group, a key component of the compound , has been used in the synthesis of oligoribonucleotides. This process involves its introduction to the 2′-hydroxyl group of adenosine, demonstrating its utility in nucleotide chemistry and potential applications in molecular biology and genetic engineering (Takaku & Kamaike, 1982).

Synthesis of Key Pharmaceutical Intermediates

Research on the synthesis of various pharmaceutical intermediates often involves derivatives of this compound. For instance, its use in the synthesis of aprepitant's key intermediate illustrates its role in creating medications used for treating chemotherapy-induced nausea and vomiting (Fuli, 2012).

Crystal and Molecular Structure Studies

Studies on the crystal and molecular structures of derivatives of this compound contribute to the understanding of molecular interactions and solid-state chemistry. These studies have implications in the development of new materials and pharmaceuticals (Khan et al., 2014).

Biodegradable Polyesteramides

Research on the synthesis of biodegradable polyesteramides with pendant functional groups often incorporates morpholine-2,5-dione derivatives, including those with 4-methoxybenzyl-protected groups. This research is crucial for developing new materials with potential applications in biomedicine and environmentally friendly technologies (Veld et al., 1992).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (qtc-4-meobne), have been shown to target β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

For instance, QTC-4-MeOBnE has been found to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

Compounds with similar structures, such as qtc-4-meobne, have been shown to influence in vivo neurogenesis, oxidative and inflammatory pathways .

Pharmacokinetics

The synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (ar-a014418) as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies has been reported .

Result of Action

Compounds with similar structures, such as qtc-4-meobne, have been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of various organic compounds, is known to be influenced by a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAZWPMFGQSORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CSCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)

![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)